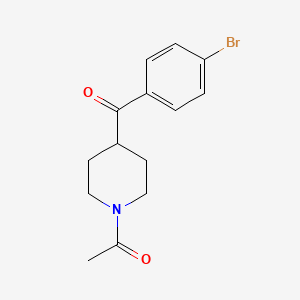

1-Acetyl-4-(4-bromobenzoyl)piperidine

Description

1-Acetyl-4-(4-bromobenzoyl)piperidine is a piperidine derivative featuring an acetyl group at the 1-position and a 4-bromobenzoyl substituent at the 4-position. This compound is synthesized through reactions involving 4-(4-bromobenzoyl)piperidine intermediates (). Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including roles as enzyme inhibitors and receptor modulators (). The bromine atom on the benzoyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C14H16BrNO2 |

|---|---|

Molecular Weight |

310.19 g/mol |

IUPAC Name |

1-[4-(4-bromobenzoyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C14H16BrNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 |

InChI Key |

OWZNKBHPOLNFOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Key Structural Analogs :

- 4-(4-Chlorobenzoyl)piperidine derivatives : Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate () replaces bromine with chlorine, reducing steric bulk and altering electronic properties. Chlorine’s lower atomic weight (35.45 vs. bromine’s 79.90) decreases molecular weight but may reduce lipophilicity.

- 4-(Fluorobenzoyl)piperidine derivatives : 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine () introduces fluorine, enhancing metabolic stability and electronegativity. Fluorine’s small size allows tighter binding in hydrophobic pockets.

- 4-(Trifluoromethylbenzoyl)piperidine : 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine () replaces bromine with a trifluoromethyl group, increasing hydrophobicity and electron-withdrawing effects. Its molecular weight (299.29 g/mol) is comparable to the bromo analog (315.18 g/mol), but the CF₃ group may enhance binding affinity in enzyme active sites.

Impact on Physicochemical Properties :

- Lipophilicity : Bromine > Chlorine > Trifluoromethyl > Fluorine (based on substituent hydrophobicity).

- Electronic Effects : Trifluoromethyl and bromine are strong electron-withdrawing groups, while fluorine exhibits moderate electronegativity.

Variations in the Acyl Group

- 1-Trifluoroacetyl analogs : Piperidine, 4-(4-bromobenzoyl)-1-(trifluoroacetyl)- () replaces the acetyl group with trifluoroacetyl, significantly increasing polarity and metabolic resistance due to the CF₃ group.

- 1-Benzyl-4-(benzoyl)piperidine: Compounds like 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine () feature bulkier substituents, which may hinder rotational freedom but enhance selectivity for acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 nM).

Data Tables

Table 1: Molecular Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 1-Acetyl-4-(4-bromobenzoyl)piperidine | C₁₄H₁₅BrNO₂ | 315.18 | 4-Bromobenzoyl, Acetyl | 3.2 |

| 1-Acetyl-4-(3-CF₃-benzoyl)piperidine | C₁₅H₁₆F₃NO₂ | 299.29 | 3-Trifluoromethylbenzoyl | 3.5 |

| 4-(4-Chlorobenzoyl)piperidine | C₁₂H₁₄ClNO | 223.70 | 4-Chlorobenzoyl | 2.8 |

| 1-Trifluoroacetyl-4-(4-bromobenzoyl)piperidine | C₁₄H₁₂BrF₃NO₂ | 368.16 | 4-Bromobenzoyl, Trifluoroacetyl | 3.8 |

*LogP values estimated using substituent contributions.

Table 2: NMR Data for 4-Substituted Piperidines ()

| Compound | ¹H NMR (δ, ppm) | Key Features |

|---|---|---|

| 4-(4-Bromobenzoyl)piperidine (5b) | 1.40–3.60 (m, 10H), 7.40–8.00 (m, 4H) | Piperidine CH₂, aromatic Br-C₆H₄ |

| 4-(4-Aminobenzoyl)piperidine (5c) | 1.30–3.50 (m, 9H), 6.40–7.80 (d, 4H) | NH₂ group absence in aromatic region |

Q & A

Q. What advanced analytical methods elucidate solid-state behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.